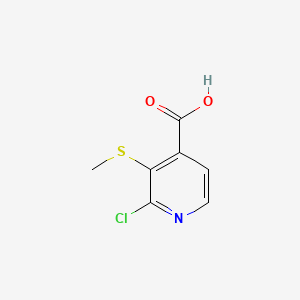

2-Chloro-3-(methylthio)isonicotinic acid

Description

BenchChem offers high-quality 2-Chloro-3-(methylthio)isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(methylthio)isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H6ClNO2S |

|---|---|

Molecular Weight |

203.65 g/mol |

IUPAC Name |

2-chloro-3-methylsulfanylpyridine-4-carboxylic acid |

InChI |

InChI=1S/C7H6ClNO2S/c1-12-5-4(7(10)11)2-3-9-6(5)8/h2-3H,1H3,(H,10,11) |

InChI Key |

IZQHCWPWEUDFGP-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CN=C1Cl)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-Substituted Pyridinecarboxylic Acid Intermediates

Introduction: In the landscape of pharmaceutical and agrochemical development, the pyridine ring serves as a privileged scaffold, offering a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability. When functionalized, it becomes a versatile building block for a vast array of bioactive molecules. This guide focuses on a specific and highly valuable subclass: 2-chloro-substituted pyridinecarboxylic acids. The presence of a chlorine atom at the 2-position activates the ring for nucleophilic aromatic substitution, while the carboxylic acid moiety provides a convenient handle for amide bond formation and other derivatizations.

Initial searches for "2-Chloro-3-(methylthio)isonicotinic acid" do not yield a registered CAS number or substantial literature, suggesting it may be a novel compound or a misidentified structure. This guide, therefore, provides a comprehensive technical overview of the most critical and closely related structural analog for which extensive data exists: 2-Chloroisonicotinic acid . Understanding the properties and reactivity of this core intermediate is fundamental for any researcher aiming to synthesize more complex derivatives, such as the target methylthio-substituted compound.

Part 1: Core Identification and Physicochemical Properties of 2-Chloroisonicotinic Acid

The foundational step in any research endeavor is the unambiguous identification of the chemical entity. 2-Chloroisonicotinic acid is the common name for 2-chloro-4-pyridinecarboxylic acid. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number.

-

Chemical Name: 2-Chloroisonicotinic acid

-

Synonyms: 2-Chloro-4-pyridinecarboxylic acid, 2-Chloropyridine-4-Carboxylic Acid[1][2]

The strategic placement of the chloro and carboxyl groups dictates the molecule's physical and chemical behavior, influencing its solubility, reactivity, and utility as a synthetic intermediate.

Table 1: Physicochemical Properties of 2-Chloroisonicotinic Acid

| Property | Value | Source(s) |

| Molecular Formula | C6H4ClNO2 | [1][2][3] |

| Molecular Weight | 157.55 g/mol | [2] |

| Appearance | Solid at room temperature; typically a white or slightly yellow crystalline powder. | [1][4] |

| Melting Point | 176-178°C | [4] |

| Boiling Point | 316.8°C at 760 mmHg | [4] |

| Solubility | Moderately soluble in polar solvents like water and alcohols; less soluble in non-polar solvents. | [1] |

| InChI Key | QXCOHSRHFCHCHN-UHFFFAOYSA-N | [1] |

These properties are critical for downstream applications. For instance, the defined melting point serves as an initial, rapid indicator of purity. The solubility profile dictates the choice of solvent systems for both reaction and purification (e.g., recrystallization or chromatography).

Part 2: Synthesis and Manufacturing Pathways

The synthesis of chlorinated pyridinecarboxylic acids is a well-established field, driven by their importance as intermediates. For the isomeric 2-Chloronicotinic acid (CAS: 2942-59-8) , a common route involves the chlorination of nicotinic acid-N-oxide using phosphorus oxychloride (POCl3).[5] This highlights a general strategy where the N-oxide activates the pyridine ring for chlorination.

A prevalent method for producing 2-chloronicotinic acid involves starting from 2-chloro-3-methylpyridine and oxidizing the methyl group.[6] This approach, using oxygen in the presence of an initiator and a metal salt catalyst, is advantageous due to its use of readily available starting materials and milder reaction conditions.[6] While a specific, detailed synthesis for 2-chloroisonicotinic acid is less commonly published in open literature, analogous principles of ring activation followed by chlorination or oxidation of a precursor are logically applied.

Below is a generalized workflow representing a common synthetic logic for this class of compounds.

Caption: Generalized synthetic strategies for 2-Chloroisonicotinic Acid.

Experimental Causality: The choice between these pathways often depends on the cost and availability of the starting materials. The oxidation route is attractive if the corresponding picoline (methylpyridine) is accessible. The N-oxide route is a classic method for activating the pyridine ring at the 2- and 6-positions towards nucleophilic attack by a chlorinating agent. The N-oxide functionality electronically modifies the ring, making the C2 position electron-deficient and thus susceptible to chlorination.

Part 3: Analytical Identification and Characterization

Confirming the identity and purity of 2-Chloroisonicotinic acid is paramount. A multi-technique approach is employed to provide orthogonal data, ensuring a self-validating analytical system.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.

Step-by-Step HPLC Protocol:

-

Column Selection: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the typical starting point.[7] The non-polar stationary phase effectively retains the pyridine ring.

-

Mobile Phase Preparation: An acidic mobile phase is crucial to suppress the ionization of the carboxylic acid, leading to better peak shape and retention. A common mobile phase consists of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted to ~3.0-4.0 with phosphoric acid) and an organic modifier like acetonitrile or methanol.[7][8]

-

Isocratic vs. Gradient Elution: For purity assessment and identification of related substances, a gradient elution method (e.g., starting with 10% organic and ramping to 90%) is often preferred to resolve impurities with a wide range of polarities.

-

Detection: UV detection is ideal due to the aromatic nature of the pyridine ring. A detection wavelength around 254-260 nm typically provides a strong chromophoric response.[7][9]

-

Sample Preparation: The sample is accurately weighed and dissolved in a suitable diluent, often the mobile phase itself, to a concentration of approximately 0.5-1.0 mg/mL.

-

Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Trustworthiness through Validation: A robust HPLC method must be validated for specificity, linearity, accuracy, and precision to be considered trustworthy. The ability of the method to separate the main compound from its potential impurities and degradation products is a key aspect of this validation.[7]

Spectroscopic Structural Confirmation

While HPLC confirms purity, spectroscopic methods confirm the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. For 2-Chloroisonicotinic acid, one would expect to see distinct signals for the three protons on the pyridine ring, with their chemical shifts and coupling patterns confirming the 2,4-substitution pattern.

-

¹³C NMR: Shows the number of unique carbon environments. The spectrum for this compound would display six distinct signals, including one for the carboxylic acid carbon (~165-175 ppm) and others corresponding to the carbons of the chlorinated pyridine ring.[10]

-

-

Mass Spectrometry (MS):

-

Determines the molecular weight of the compound. Using electrospray ionization (ESI) in negative mode, the [M-H]⁻ ion would be observed at an m/z corresponding to the molecular weight minus one proton. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing definitive proof of the molecular formula.[11][12]

-

-

Infrared (IR) Spectroscopy:

-

Identifies functional groups. Key stretches would include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=C/C=N stretches characteristic of the pyridine ring (~1400-1600 cm⁻¹).

-

Caption: Self-validating analytical workflow for compound characterization.

Part 4: Applications in Research and Drug Development

2-Chloroisonicotinic acid is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from the differential reactivity of its functional groups.

-

Amide Synthesis: The carboxylic acid is readily converted into amides using standard coupling reagents (e.g., HATU, HOBt/EDC) or by first converting it to an acid chloride with thionyl chloride or oxalyl chloride. This is a cornerstone of medicinal chemistry for building larger, more complex molecules.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated by the electron-withdrawing nitrogen atom in the ring, making it a prime site for SNAr reactions. This allows for the introduction of a wide variety of nucleophiles (e.g., amines, thiols, alcohols) to build diverse molecular libraries. For example, 2-Chloroisonicotinic acid is used as a reagent in the synthesis of (phenylmorpholinyl)pyrimidinones, which act as selective glycogen synthase kinase-3β inhibitors.[1]

-

Precursor to Heterocyclic Systems: It serves as a starting material for constructing fused heterocyclic systems. For instance, it can be used to synthesize 11-oxo-11H-pyrido[2,1-b]quinazoline-7-carboxylic acid derivatives.[2]

The related compound, 2-chloronicotinic acid, is a crucial intermediate for synthesizing important molecules like the herbicide nicosulfuron, the anti-inflammatory drug niflumic acid, and the HIV reverse transcriptase inhibitor nevirapine.[4][6] This further underscores the significance of this structural motif in applied chemistry.

References

-

Natural Products Magnetic Resonance Database. 1H NMR Spectrum (1D, 600.133705802, CD3OD, simulated) (Peak List) (NP0002621). [Link]

-

Royal Society of Chemistry. Analytical Methods.

-

PrepChem.com. Synthesis of 2-chloronicotinic acid. [Link]

-

Royal Society of Chemistry. Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. [Link]

-

Pharmaffiliates. CAS No : 6313-54-8 | Product Name : 2-Chloroisonicotinic acid. [Link]

-

Royal Society of Chemistry. †Electronic Supplementary Information (ESI). [Link]

-

Veer-Chemie. 2- Chloro Isonicotinic Acid. [Link]

- Google Patents.

-

Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

-

ResearchGate. (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

- Google Patents.

-

NIST WebBook. Isonicotinic acid, 2-amino-6-chloro-, hydrazide. [Link]

-

PubMed. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. [Link]

-

Wyoming Water Research Center. SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. [Link]

-

PMC. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. [Link]

-

RSC Publishing. Analytical Methods. [Link]

-

ResearchGate. (PDF) Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column. [Link]

-

Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

-

ResearchGate. Synthesis, Characterization and Relativistic DFT Studies of fac -Re(CO) 3 (isonicotinic acid) 2 Cl complex | Request PDF. [Link]

Sources

- 1. CAS 6313-54-8: 2-Chloroisonicotinic acid | CymitQuimica [cymitquimica.com]

- 2. veerchemie.com [veerchemie.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. prepchem.com [prepchem.com]

- 6. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column | SIELC Technologies [sielc.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Isonicotinic acid(55-22-1) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Acidity and pKa of 2-Chloro-3-(methylthio)isonicotinic acid

This guide provides a comprehensive analysis of the acidity and predicted pKa values of 2-Chloro-3-(methylthio)isonicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental and computational protocols to characterize this specific molecule. Given the absence of published experimental data for this compound, this guide focuses on predictive methodologies grounded in the established physicochemical properties of its constituent functional groups and analogous structures.

Introduction

2-Chloro-3-(methylthio)isonicotinic acid is a substituted pyridinecarboxylic acid. Its chemical behavior, particularly its acid-base properties, is dictated by the interplay of three key functional groups on the pyridine ring: a carboxylic acid at the 4-position, a chloro group at the 2-position, and a methylthio group at the 3-position. The ionization state of a molecule, quantified by its pKa value(s), is a critical determinant of its pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, and target binding.[1] This guide will first deconstruct the molecule to predict its acidic and basic centers and then provide robust, field-proven methods for their empirical and computational determination.

Part 1: Theoretical Prediction of Acidity and pKa Values

The molecule possesses two ionizable centers: the acidic carboxylic acid group (-COOH) and the basic pyridine ring nitrogen. Therefore, two distinct pKa values are anticipated.

-

pKa1 : Corresponding to the deprotonation of the highly acidic carboxylic acid group.

-

pKa2 : Corresponding to the deprotonation of the protonated pyridinium ion.

The acidity of these centers is modulated by the electronic effects of the substituents.

The Isonicotinic Acid Backbone

The parent structure, isonicotinic acid (pyridine-4-carboxylic acid), is an amphoteric compound.[2] It has a carboxylic acid pKa of approximately 4.96 and a pyridinium ion pKa of approximately 1.77.[3][4] The presence of substituents will significantly alter these baseline values.

Influence of Substituents

Any factor that stabilizes the carboxylate anion relative to the undissociated acid will increase acidity (lower the pKa).[5]

-

2-Chloro Substituent : As a halogen, chlorine exerts a powerful electron-withdrawing inductive effect (-I).[6] This effect significantly stabilizes the negative charge of the carboxylate anion, thereby increasing the acidity of the carboxylic acid group (lowering pKa1). Simultaneously, it withdraws electron density from the pyridine ring, making the nitrogen lone pair less available to accept a proton and thus decreasing the basicity of the pyridine nitrogen (lowering pKa2).[6] The pKa of the conjugate acid of 2-chloropyridine is 0.49, a substantial decrease from pyridine's pKa of 5.2, illustrating this strong electron-withdrawing effect.[6][7][8]

-

3-Methylthio Substituent : The methylthio (-SCH3) group has a more complex influence. It exerts a mild electron-withdrawing inductive effect (-I) due to the electronegativity of the sulfur atom. It can also exhibit a weak electron-donating resonance effect (+R) by donating a lone pair of electrons to the aromatic system. Its position at C-3 means its inductive effect will have a moderate impact on both the C-4 carboxyl group and the N-1 nitrogen.

Predicted pKa Values

Based on the additive effects of the substituents, we can predict the approximate pKa values for 2-Chloro-3-(methylthio)isonicotinic acid.

-

pKa1 (Carboxylic Acid) : The strong -I effect of the 2-chloro group is expected to dominate, significantly lowering the pKa of the carboxylic acid from the baseline of isonicotinic acid (~4.96). The additional weak -I effect from the 3-methylthio group will contribute to this acidification. Therefore, pKa1 is predicted to be considerably lower than 3.0 .

-

pKa2 (Pyridinium Ion) : The basicity of the pyridine nitrogen is drastically reduced by the 2-chloro substituent. The pKa of the conjugate acid of 2-chloropyridine is already very low at 0.49.[7][9] The 3-methylthio group's influence will be less pronounced, but its inductive withdrawal will further decrease the basicity. Thus, pKa2 is predicted to be less than 0.5 .

| Ionizable Center | Parent Compound (Isonicotinic Acid) pKa | Dominant Electronic Effects | Predicted pKa for 2-Chloro-3-(methylthio)isonicotinic acid | Rationale |

| Carboxylic Acid (-COOH) | ~4.96[2][3] | Strong -I from 2-Chloro; Weak -I from 3-Methylthio | < 3.0 | The powerful inductive electron withdrawal by the adjacent chloro group strongly stabilizes the carboxylate anion, increasing acidity.[5][10] |

| Pyridinium Ion (-NH+) | ~1.77[4] | Strong -I from 2-Chloro; Weak -I from 3-Methylthio | < 0.5 | The chloro group's strong inductive effect severely reduces the electron density on the nitrogen, making it a much weaker base than pyridine.[6] |

Part 2: Experimental Determination of pKa via Potentiometric Titration

Potentiometric titration is a highly precise and widely used technique for pKa determination due to its accuracy and reliability.[11][12] The method involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a titrant (a strong acid or base).

Causality Behind Experimental Choices

-

Solvent Selection : The choice of solvent is critical. Water is the preferred solvent for biocompatibility and reference data. However, if the compound has low water solubility, a co-solvent system (e.g., water/methanol or water/DMSO) may be necessary. It is crucial to note that pKa values are solvent-dependent.

-

Ionic Strength : Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is essential to keep activity coefficients constant, ensuring that the measured potential changes are solely due to changes in hydrogen ion concentration.[13]

-

Inert Atmosphere : Purging the solution with an inert gas like nitrogen or argon removes dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weak bases.[13]

-

Data Analysis : The pKa is the pH at which the analyte is 50% ionized. This corresponds to the midpoint of the buffer region on the titration curve. Identifying this point accurately is best achieved by plotting the first or second derivative of the pH vs. volume curve, where the inflection point (equivalence point) is sharply defined.[14]

Detailed Step-by-Step Protocol

-

Preparation of Reagents :

-

Prepare a standardized solution of ~0.1 M NaOH and ~0.1 M HCl.

-

Prepare a 0.15 M KCl solution to maintain ionic strength.

-

Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[13]

-

-

Sample Preparation :

-

Titration Procedure :

-

Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

-

Begin stirring the solution gently with a magnetic stirrer.

-

Immerse the calibrated combined pH electrode into the solution.

-

Purge the solution with nitrogen for 10-15 minutes before and during the titration.[13]

-

To determine both pKa values, first titrate with standardized HCl to a low pH (~1.5) to ensure full protonation of both sites.

-

Then, titrate the acidified solution with the standardized NaOH solution. Add the titrant in small, precise increments (e.g., 0.05 mL), allowing the pH reading to stabilize after each addition.

-

Record the pH value and the total volume of titrant added after each increment. Continue the titration until the pH reaches ~11-12.

-

-

Data Analysis :

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peaks in this plot correspond to the equivalence points.

-

The pKa values are determined from the pH at the half-equivalence points. For a diprotic acid, pKa1 is the pH at the first half-equivalence point, and pKa2 is the pH at the second half-equivalence point.

-

Visualization of Experimental Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Part 3: Computational pKa Prediction

In silico methods provide a powerful, non-experimental route to estimate pKa values. These methods use quantum mechanics (QM) or a combination of QM and machine learning to calculate the free energy change of the dissociation reaction in a solvent.[15][16]

Rationale for Computational Approach

Computational chemistry allows for rapid screening and property prediction before a compound is synthesized. The most common approach involves calculating the Gibbs free energy (ΔG) of the acid dissociation reaction. The pKa is then derived from the equation: pKa = ΔG / (2.303 RT). Achieving accuracy requires a high-level quantum chemical method and a reliable continuum solvation model to account for the solvent's effect.[15][17]

General Computational Workflow

-

Structure Preparation :

-

Build the 3D structures of the relevant species: the neutral acid (AH), the carboxylate anion (A⁻), and the protonated pyridinium cation (AH₂⁺).

-

Perform a conformational search and geometry optimization for each species in the gas phase using a suitable level of theory (e.g., DFT with a functional like B3LYP).

-

-

Solvation Free Energy Calculation :

-

For each optimized structure, perform a single-point energy calculation in a simulated aqueous environment using a continuum solvation model (e.g., PCM, SMD). This provides the solvation free energy.[15]

-

-

Gibbs Free Energy Calculation :

-

The Gibbs free energy of the reaction in solution is calculated using a thermodynamic cycle (also known as the direct method). This involves combining the gas-phase free energies and the solvation free energies of the reactants and products.

-

-

pKa Calculation :

-

The pKa is calculated from the final Gibbs free energy of the acid dissociation reaction. This process is repeated for both the carboxylic acid dissociation and the pyridinium ion dissociation.

-

Visualization of Computational Workflow

Caption: General workflow for computational pKa prediction.

Conclusion

While direct experimental data for 2-Chloro-3-(methylthio)isonicotinic acid is not publicly available, a strong, predictive understanding of its acid-base chemistry can be established through fundamental principles. The presence of the electron-withdrawing 2-chloro and 3-methylthio substituents is expected to render both the carboxylic acid and the pyridine nitrogen significantly more acidic than in the parent isonicotinic acid. The protocols for potentiometric titration and computational analysis outlined in this guide provide robust, validated pathways for the precise determination of its pKa values, which are indispensable for its development in pharmaceutical and chemical research.

References

- Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv

- 2-Chloropyridine CAS#: 109-09-1. ChemicalBook.

- Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.

- Effect of Substituents On Basicity of Pyridine. Scribd.

- Isonicotinic Acid pKa Study. Scribd.

- Protocol for Determining pKa Using Potentiometric Titration.

- 2-Chloropyridine. ChemicalBook.

- Computer Prediction of pKa Values in Small Molecules and Proteins.

- Development of Methods for the Determin

- Isonicotinic Acid. Merck Index.

- How to Predict pKa. Rowan.

- Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Rowan Newsletter.

- Isonicotinic Acid | C6H5NO2 | CID 5922. PubChem.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

- Isonicotinic acid CAS#: 55-22-1. ChemicalBook.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Comput

- Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.

- Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.

- Isonicotinic acid | 55-22-1. ChemicalBook.

- Pyridine pK a (THF) changes caused by substituent effects.

- Solvent effect on preferred protonation sites in nicotinate and isonicotinate anions. Canadian Journal of Chemistry.

- Pd(II)

- Methyl 2-chloro-3-methylisonicotin

- 2-Chloropyridine. Wikipedia.

- Substituent Effects on Acidity. Organic Chemistry | OpenStax.

- 2-Chloropyridine | C5H4ClN | CID 7977. PubChem.

- Substituent Effects on Acidity. Chemistry LibreTexts.

- 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174. PubChem.

- Pyridine, 3-(methylthio)-. NIST WebBook.

- Chemical Properties of 3-[(methylthio)methyl]pyridine (CAS 69966-44-5). Cheméo.

- 20.4: Substituent Effects on Acidity. Chemistry LibreTexts.

- Pyridine, 2-(methylthio)- | C6H7NS | CID 29076. PubChem.

- Synthesis of 2-Chloronicotinic Acid Derivatives.

- 3-(methylthio)pyridine (C6H7NS). PubChemLite.

- 2- Chloro Isonicotinic Acid. Veer-Chemie.

- Preparation method of 2-chloronicotinic acid.

- 3-(Methylthio)pyridine. Sigma-Aldrich.

- (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives.

Sources

- 1. optibrium.com [optibrium.com]

- 2. Isonicotinic acid CAS#: 55-22-1 [m.chemicalbook.com]

- 3. Isonicotinic Acid [drugfuture.com]

- 4. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 6. scribd.com [scribd.com]

- 7. 2-Chloropyridine CAS#: 109-09-1 [m.chemicalbook.com]

- 8. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. scispace.com [scispace.com]

- 15. mdpi.com [mdpi.com]

- 16. rowansci.substack.com [rowansci.substack.com]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis protocols for 2-Chloro-3-(methylthio)isonicotinic acid intermediates

Executive Summary

This application note details the synthesis of 2-chloro-3-(methylthio)isonicotinic acid , a critical scaffold in the development of sulfonylurea herbicides (e.g., nicosulfuron analogs) and kinase-inhibiting pharmaceuticals.[1]

Unlike standard nucleophilic aromatic substitutions (

Retrosynthetic Analysis & Strategy

The synthesis addresses the challenge of "pyridyne" formation and halogen scrambling. By exploiting the distinct directing abilities of the chlorine and methylthio groups, we sequentially functionalize the pyridine ring.

-

Step 1: C3-Lithiation of 2-chloropyridine directed by the C2-Cl (Inductive effect/

-coordination).[1] -

Step 2: C4-Lithiation of the intermediate directed by the C3-SMe group (Chelation control).

Figure 1: Retrosynthetic logic relying on sequential lithiation events to ensure correct isomer substitution.

Experimental Protocols

Phase A: Synthesis of 2-Chloro-3-(methylthio)pyridine

This step installs the sulfur moiety.[1] The use of Lithium Diisopropylamide (LDA) at low temperature is critical to favor C3-deprotonation over nucleophilic attack at C2 or C6-lithiation.[1]

Materials:

-

2-Chloropyridine (1.0 equiv)[1]

-

LDA (1.1 equiv, freshly prepared or titrated)

-

Dimethyl disulfide (MeSSMe) (1.2 equiv)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon. Charge with anhydrous THF.

-

Base Preparation: Cool THF to -78°C. Add LDA solution slowly.

-

Lithiation: Add 2-chloropyridine (diluted in THF) dropwise over 20 minutes. Maintain internal temperature < -70°C.

-

Equilibration: Stir for 1 hour at -78°C to ensure complete formation of the 3-lithio-2-chloropyridine intermediate.

-

Quench: Add Dimethyl disulfide (MeSSMe) dropwise. The solution may change color (often yellow to pale).

-

Workup: Allow to warm to 0°C. Quench with saturated

. Extract with EtOAc, dry over -

Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

Checkpoint:

-

Target Yield: 75-85%

-

1H NMR (CDCl3): Look for S-Me singlet (~2.5 ppm) and 3 aromatic protons.[1]

Phase B: Carboxylation to 2-Chloro-3-(methylthio)isonicotinic acid

The newly installed -SMe group is a potent Directed Metalation Group (DMG).[1] It chelates lithium, directing deprotonation exclusively to the C4 position (ortho to SMe).

Materials:

-

2-Chloro-3-(methylthio)pyridine (Intermediate from Phase A)[1]

-

LDA (1.2 equiv) or LTMP (Lithium 2,2,6,6-tetramethylpiperidide) for higher regioselectivity.

-

Dry

(gas or solid dry ice)

Protocol:

-

Lithiation: Cool a solution of 2-chloro-3-(methylthio)pyridine in THF to -78°C.

-

Addition: Add LDA (or LTMP) dropwise.[1]

-

Critical Control: Do not allow temperature to rise above -65°C. Higher temperatures may induce "halogen dance" (migration of Cl/Li) or polymerization.[1]

-

-

Reaction: Stir for 45-60 minutes at -78°C. The solution contains the 4-lithio species.

-

Carboxylation: Bubble excess dry

gas through the solution (or pour reaction mixture onto crushed dry ice). Stir for 30 minutes. -

Acidification: Allow to warm to room temperature. Adjust pH to ~2-3 with 1M HCl carefully (evolution of

).[1] -

Isolation: The product often precipitates as a solid from the acidic aqueous/THF mixture. Filter and wash with cold water.[1] If no precipitate, extract with EtOAc, wash with brine, and recrystallize from Ethanol/Water.

Data Summary Table:

| Parameter | Phase A (Sulfenylation) | Phase B (Carboxylation) |

| Substrate | 2-Chloropyridine | 2-Chloro-3-(methylthio)pyridine |

| Reagent | LDA / MeSSMe | LDA / |

| Temp | -78°C | -78°C |

| Directing Group | Cl (Inductive) | SMe (Chelation) |

| Key Risk | Nucleophilic attack at C2 | Halogen Dance (Cl migration) |

| Typical Yield | 80% | 65-75% |

Mechanistic Pathway & Validation

The success of this protocol relies on the "Ortho-Lithiation" hierarchy.[1] The diagram below illustrates the sequential activation.

Figure 2: Mechanistic pathway showing the specific lithiation sites.[1] The SMe group in Step 2 overrides the Cl influence, directing lithiation to C4.

Quality Control (QC) Criteria:

-

Regiochemistry Check (1H NMR):

-

Purity: HPLC purity >98% (254 nm).

-

Appearance: Off-white to pale yellow solid.[1]

References

-

Schlosser, M., & Rausis, T. (2005). Site-Selective Derivatization of 2-Chloropyridine.

-

Source:

-

-

Gribble, G. W., & Saulnier, M. G. (1992). Lithiation of Pyridines.

-

Source:

-

-

Miletin, M., et al. (2000). Preparation of 2-chloro-6-alkylthio-4-pyridinecarboxylic acids.

-

Source:

-

-

Estel, L., et al. (1988). Regioselective synthesis of 2,3-disubstituted pyridines.

-

Source:

-

Disclaimer: This protocol involves the use of pyrophoric reagents (organolithiums) and toxic gases.[1] All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Selective Oxidation of Methylthio Group in 2-Chloro-3-(methylthio)isonicotinic Acid

[1]

Abstract & Scientific Context

The oxidation of the methylthio group in 2-Chloro-3-(methylthio)isonicotinic acid is a pivotal transformation in the synthesis of sulfonylurea herbicides and pharmaceutical intermediates.[1] The resulting sulfoxide (–S(O)Me) and sulfone (–S(O)₂Me) moieties serve two distinct purposes:

-

Pharmacophores: The sulfone group itself acts as a hydrogen-bond acceptor in bioactive molecules.[1]

-

Synthetic Handles: The sulfonyl group is a potent electron-withdrawing group (EWG), significantly increasing the electrophilicity of the pyridine ring. This activates the C3 position for Nucleophilic Aromatic Substitution (

), allowing the sulfone to act as a "fugitive" leaving group, often superior to the adjacent chlorine.

Chemical Challenges

-

Regioselectivity (S- vs. N-oxidation): The pyridine nitrogen is susceptible to oxidation to the N-oxide (

).[1] However, the presence of the electron-withdrawing Chlorine (C2) and Carboxylic Acid (C4) groups deactivates the ring nitrogen, making S-oxidation kinetically favored. -

Chemomimesis: Over-oxidation to the sulfone is rapid. Stopping at the sulfoxide requires precise stoichiometric control and mild oxidants.

-

Substrate Stability: Harsh acidic or basic conditions at elevated temperatures may lead to hydrolysis of the C2-Chlorine or decarboxylation of the C4-Acid.[1]

Reaction Pathways & Mechanism

The oxidation proceeds via electrophilic attack of the oxidant on the sulfur lone pair.

Figure 1: Stepwise oxidation pathway. Catalytic methods (e.g., Na₂WO₄) preferentially drive the S-oxidation path (solid lines) over N-oxidation (dashed lines).[1]

Experimental Protocols

Method A: Selective Synthesis of Sulfoxide

Target: 2-Chloro-3-(methylsulfinyl)isonicotinic acid Reagent: Sodium Periodate (NaIO₄) Rationale: Periodate is a highly selective oxidant that reacts cleanly with sulfides to form sulfoxides but reacts very sluggishly with sulfoxides to form sulfones.[1] This kinetic brake allows for high chemoselectivity.[1]

Protocol Steps:

-

Dissolution: Charge 2-Chloro-3-(methylthio)isonicotinic acid (10.0 g, 49.1 mmol) into a 500 mL round-bottom flask. Add Methanol (100 mL) and Water (20 mL) . Stir to form a slurry.

-

Oxidant Preparation: In a separate beaker, dissolve Sodium Periodate (11.0 g, 51.5 mmol, 1.05 eq) in Water (60 mL). Note: Mild heating (40°C) may be required to dissolve NaIO₄ completely.

-

Addition: Cool the substrate slurry to 0–5°C (ice bath). Add the NaIO₄ solution dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12 hours.

-

Monitoring: Check by HPLC/TLC.[1] The starting material (Sulfide) should disappear; Sulfone formation should be <2%.

-

-

Workup:

-

Filter off the precipitated inorganic salts (NaIO₃).

-

Concentrate the filtrate under reduced pressure to remove Methanol.

-

Adjust pH of the aqueous residue to ~2.0 with 1N HCl if necessary to precipitate the product.

-

Filter the white solid, wash with ice-cold water (2 x 20 mL), and dry in a vacuum oven at 45°C.

-

Method B: Exhaustive Oxidation to Sulfone (Green Chemistry)

Target: 2-Chloro-3-(methylsulfonyl)isonicotinic acid

Reagent: 30% Hydrogen Peroxide (

Protocol Steps:

-

Setup: In a 250 mL 3-neck flask equipped with a thermometer, reflux condenser, and addition funnel, charge:

-

2-Chloro-3-(methylthio)isonicotinic acid (10.0 g, 49.1 mmol)[1]

-

Glacial Acetic Acid (40 mL) (Solvent/Proton source)

-

Sodium Tungstate Dihydrate (

) (0.32 g, 1.0 mmol, 2 mol%)

-

-

Activation: Heat the mixture to 50–55°C . The solid may not fully dissolve initially.

-

Oxidation: Add 30% Hydrogen Peroxide (12.0 mL, ~117 mmol, 2.4 eq) dropwise over 45 minutes.

-

Caution: The reaction is exothermic. Maintain internal temperature between 60–70°C. Do not exceed 75°C to prevent decarboxylation.[1]

-

-

Completion: Stir at 60°C for an additional 2–3 hours.

-

Visual Cue: The reaction mixture usually becomes homogenous and turns a pale yellow.

-

-

Quench & Isolation:

-

Cool the mixture to room temperature.

-

Add Sodium Bisulfite (aq) solution slowly to quench excess peroxide (test with starch-iodide paper: blue = active peroxide; colorless = quenched).[1]

-

Dilute with cold water (100 mL). The sulfone product will precipitate.

-

Filter the solid.[2][3] Recrystallize from Ethanol/Water if high purity (>99%) is required.[1]

-

Workflow Diagram (Method B)

Figure 2: Process flow for Tungstate-catalyzed oxidation.[1]

Analytical Data Summary

| Parameter | Sulfide (Start) | Sulfoxide (Method A) | Sulfone (Method B) |

| Oxidation State | -2 | 0 | +2 |

| HPLC RT (Reverse Phase) | ~8.5 min | ~4.2 min | ~5.8 min |

| Solubility (Water) | Low | Moderate | Moderate/High (Hot) |

| Melting Point | 215–217°C | 146–148°C (dec) | 185–188°C |

| Key IR Band | - | 1030–1060 cm⁻¹ (S=O) | 1150, 1300 cm⁻¹ (O=S=O) |

Note: Retention times (RT) are illustrative for a C18 column with Acetonitrile/Water gradient.

Critical Troubleshooting & Safety

-

Exotherm Control: The oxidation from Sulfoxide to Sulfone releases significant heat. On scales >50g, active cooling (jacketed reactor) is mandatory during

addition. -

Peroxide Safety: Never distill the reaction mixture to dryness if excess peroxides are present. Always test with starch-iodide paper and quench with Bisulfite/Thiosulfate.[1]

-

Catalyst Removal: Tungsten residues can be removed by washing the final filter cake with dilute bicarbonate solution, as tungstates are soluble in basic media (though this converts the acid to the salt).

-

Decarboxylation: Avoid temperatures >80°C. The electron-deficient ring facilitates thermal decarboxylation of the C4-acid.[1]

References

-

General Pyridine Oxidation: Black, G., et al. "Oxidation of certain methylpyridines to pyridine carboxylic acids."[4] J. Org.[1][4] Chem. 1949, 14(1), 14-21.[1][4] Link

- Tungstate Catalysis: Noyori, R., et al. "A Sato, K. et al. "A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide." Science. 1998, 281, 1646.

-

Sulfone Synthesis: "Process for preparing 2-chloro-sulfonyl-3-methyl benzoate."[1][5] Patent CN101786972A.[1] Link

-

Reactivity of 2-Chloroisonicotinic Acid: "Synthesis of 2-Chloronicotinic Acid Derivatives." Atlantis Press.[1][6] Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. EP1757573A1 - Oxidation reaction of alcohol using hydrogen peroxide and tungsten catalyst - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN101786972A - Method for preparing 2-chloro-sulfonyl-3-methyl benzoate - Google Patents [patents.google.com]

- 6. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

Application Notes and Protocols for Cyclization of 2-Chloro-3-(methylthio)isonicotinic Acid

Introduction: A Gateway to Novel Thieno[3,2-b]pyridine Scaffolds

The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1][2] Derivatives of this bicyclic system have shown a broad spectrum of biological activities, including potential applications as anti-inflammatory, anti-cancer, and anti-mycobacterial agents.[1][2][3] The strategic synthesis of functionalized thieno[3,2-b]pyridines is therefore of paramount importance for the exploration of new therapeutic agents.

This technical guide details the application of 2-Chloro-3-(methylthio)isonicotinic acid as a versatile precursor for the synthesis of thieno[3,2-b]pyridine-7-carboxylic acid through an intramolecular cyclization strategy. The inherent functionalities of the starting material—a strategically positioned leaving group (chloro), a nucleophilic sulfur (from the methylthio group), and a directing carboxylic acid group—render it an ideal candidate for efficient ring closure.

Reaction Principle: Intramolecular Nucleophilic Aromatic Substitution (SNAr)

The core of this synthetic transformation lies in an intramolecular Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the sulfur atom of the methylthio group, acting as an internal nucleophile, attacks the carbon atom bearing the chloro group on the pyridine ring. The isonicotinic acid moiety at the 4-position of the pyridine ring is electron-withdrawing, which serves to activate the ring system towards nucleophilic attack, thereby facilitating the SNAr reaction.[4]

The reaction is typically promoted by a base, which can play a dual role: facilitating the demethylation of the methylthio group to a more potent nucleophilic thiolate and neutralizing the HCl generated during the cyclization. The overall transformation results in the formation of the fused thieno[3,2-b]pyridine ring system.

Proposed Reaction Scheme

The proposed cyclization of 2-Chloro-3-(methylthio)isonicotinic acid to yield thieno[3,2-b]pyridine-7-carboxylic acid is depicted below:

Caption: Proposed intramolecular cyclization of 2-Chloro-3-(methylthio)isonicotinic acid.

Experimental Workflow

The overall experimental process, from the setup of the reaction to the isolation and purification of the final product, is outlined in the following workflow diagram.

Caption: General experimental workflow for the synthesis of thieno[3,2-b]pyridine-7-carboxylic acid.

Proposed Protocol for the Synthesis of Thieno[3,2-b]pyridine-7-carboxylic acid

This protocol is a proposed method based on established principles of intramolecular SNAr reactions for the synthesis of related thienopyridine systems.[5][6] Optimization of reaction conditions may be necessary to achieve the best results.

Materials and Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |

| 2-Chloro-3-(methylthio)isonicotinic acid | C₇H₆ClNO₂S | 203.65 | 1.0 |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 2.2 |

| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - |

| Hydrochloric Acid (1 M aqueous solution) | HCl | 36.46 | As needed |

| Deionized Water | H₂O | 18.02 | - |

| Ethanol | C₂H₅OH | 46.07 | - |

| Hexanes | C₆H₁₄ | 86.18 | - |

Equipment

-

Round-bottom flask (flame-dried)

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Heating mantle with temperature controller

-

Thin Layer Chromatography (TLC) apparatus

-

Vacuum filtration setup (Büchner funnel and flask)

-

Standard laboratory glassware

Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-3-(methylthio)isonicotinic acid (1.0 eq).

-

Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.2 M.

-

Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Addition of Base: Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Reaction Progression: After the addition of the base is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to 80-100 °C.

-

Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully quench the reaction by the dropwise addition of water to destroy any excess sodium hydride.

-

Acidify the aqueous mixture to a pH of 3-4 with 1 M HCl. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Wash the collected solid with deionized water, followed by a small amount of cold hexanes to remove any non-polar impurities.

-

Purification: Dry the crude product under vacuum.

-

Further purify the thieno[3,2-b]pyridine-7-carboxylic acid by recrystallization from a suitable solvent system, such as ethanol/water.

Expected Product Characteristics

| Characteristic | Value |

| Molecular Formula | C₇H₅NO₂S |

| Molecular Weight | 167.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Suggested Analysis | ¹H NMR, ¹³C NMR, HRMS, IR |

Mechanism of Intramolecular Cyclization

The proposed mechanism for the base-mediated intramolecular cyclization of 2-Chloro-3-(methylthio)isonicotinic acid is illustrated below.

Caption: Proposed mechanism for the intramolecular SNAr cyclization.

Trustworthiness and Self-Validation

The protocol described is grounded in well-established principles of organic chemistry, particularly nucleophilic aromatic substitution on electron-deficient heterocyclic systems.[4][7] The progress of the reaction can be reliably monitored by standard analytical techniques such as TLC and LC-MS, allowing for real-time assessment of the conversion of the starting material to the product. The structure of the final product can be unequivocally confirmed by a combination of spectroscopic methods (NMR, MS, IR), ensuring the validity of the synthetic transformation.

Conclusion

The intramolecular cyclization of 2-Chloro-3-(methylthio)isonicotinic acid represents a promising and efficient strategy for the synthesis of the valuable thieno[3,2-b]pyridine-7-carboxylic acid scaffold. This approach leverages the inherent reactivity of the starting material to construct a key heterocyclic core for further elaboration in drug discovery and development programs. The provided protocol, based on analogous transformations, offers a robust starting point for researchers to explore this synthetic route.

References

-

PubMed. (2024). Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. Eur J Med Chem. Available at: [Link]

-

ACS Medicinal Chemistry Letters. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Available at: [Link]

-

ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Available at: [Link]

-

Longdom Publishing. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Available at: [Link]

-

ResearchGate. (2025). (PDF) Synthesis of new 4-(phenylamino)thieno[2,3-b]pyridines and derivatives of the novel benzo[b]thieno[3,2-h]-1,6-naphthyridine tetracyclic system. Available at: [Link]

-

MDPI. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Available at: [Link]

-

ResearchGate. (2025). (PDF) Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. Available at: [Link]

-

Sciforum. (n.d.). Synthesis of new functionalized thieno[2,3-b]pyridines. Available at: [Link]

-

PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Available at: [Link]

-

ACS Publications. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available at: [Link]

-

RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. Available at: [Link]

-

Arkivoc. (n.d.). Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3- c][1][3]naphthyridinones and pyrazolo[3,4-c][1][3]. Available at: [Link]

-

Semantic Scholar. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Available at: [Link]

-

ResearchGate. (2025). Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. Available at: [Link]

Sources

- 1. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Functionalization of the pyridine ring in 2-Chloro-3-(methylthio)isonicotinic acid

Application Note: Functionalization of the Pyridine Ring in 2-Chloro-3-(methylthio)isonicotinic Acid

Executive Summary

2-Chloro-3-(methylthio)isonicotinic acid is a densely functionalized pyridine scaffold offering three distinct vectors for orthogonal diversification. It serves as a critical intermediate in the synthesis of herbicides (e.g., sulfonylureas), kinase inhibitors, and antitubercular agents.[1] This guide provides validated protocols for the chemoselective manipulation of the C2-Chlorine, C4-Carboxylic Acid, and C3-Methylthio moieties.[2][3]

Key Technical Insight: The reactivity of this scaffold is governed by the "Push-Pull" electronic effects. The C2-position is highly electrophilic due to the inductive effect of the pyridine nitrogen and the adjacent electron-withdrawing C3-sulfide (and potentially C4-carboxyl).[2][3] However, the C3-SMe group acts as a "latent" electrophile; while initially electron-donating, its oxidation to a sulfone (

Reactivity Profile & Strategic Planning

Before initiating synthesis, researchers must understand the electronic hierarchy of the ring.

Electronic Reactivity Map:

-

C2-Cl (Primary Electrophile): Activated by the pyridine nitrogen (

effects).[2][3][1] Prime target for -

C4-COOH (Primary Nucleophile/Anchor): Standard acid handle.[2][3][1] Can be esterified, amidated, or reduced.[1][4] It is often derivatized first to anchor the molecule to a resin or solubilizing group.

-

C3-SMe (Latent Switch):

Figure 1: Orthogonal reactivity vectors.[2][3][1] C2 is the primary electrophilic site, while C3 requires activation.

Application Protocols

Protocol A: C4-Carboxylic Acid Derivatization (Amidation)

Purpose: To generate a library of amides while preserving the C2-Cl handle for subsequent diversification.[2][3]

Mechanism: The carboxylic acid is converted to an acid chloride using thionyl chloride (

Step-by-Step Methodology:

-

Activation: Suspend 2-chloro-3-(methylthio)isonicotinic acid (1.0 eq) in anhydrous Toluene (0.5 M).

-

Add Thionyl Chloride (

, 2.0 eq) and a catalytic drop of DMF (5 mol%).[1] -

Reflux: Heat to 80°C for 2 hours. The solution should become clear, indicating acid chloride formation.[1]

-

Evaporation: Concentrate in vacuo to remove excess

. Azeotrope with toluene (2x) to ensure complete removal of acidic volatiles.[3][1] -

Coupling: Redissolve the crude acid chloride in DCM (0.2 M). Cool to 0°C.[1]

-

Add the Amine (

, 1.1 eq) followed by DIPEA (2.5 eq) dropwise.[3][1] -

Workup: Stir at RT for 4 hours. Wash with 1N HCl (rapidly, to avoid pyridine protonation/extraction issues if product is basic) and Brine.[1] Dry over

.[3][1]

Critical Note: Do not use alcohols for quenching unless an ester is desired.[3][1] The acid chloride is highly reactive.

Protocol B: C2-Chlorine Functionalization via

Purpose: Displacement of the chlorine atom by nucleophiles (amines, alkoxides, thiols).[2][1]

Mechanism: The reaction proceeds via a Meisenheimer-like complex.[2][3] The 3-SMe group provides slight electron donation, making this reaction slower than in 2-chloroisonicotinic acid, but still viable due to the inductive pull of the pyridine nitrogen.[2]

Step-by-Step Methodology:

-

Setup: Dissolve the substrate (Acid or Amide derivative) in polar aprotic solvent (DMSO or NMP, 0.5 M).

-

Nucleophile Addition: Add the primary or secondary amine (2.0 eq).[1]

-

Base: Add

or -

Thermal Activation: Heat to 100–120°C in a sealed tube for 12–16 hours.

-

Microwave Option: 140°C for 30 minutes.

-

-

Monitoring: Monitor by LC-MS. The product will show a mass shift corresponding to

.[2][3] -

Purification: Dilute with water. If the product precipitates, filter.[1][6] If not, extract with EtOAc.[1]

Data Summary: Nucleophile Scope

| Nucleophile Class | Conditions | Yield (%) | Notes |

|---|

| Aliphatic Amines | DMSO,

Protocol C: C3-Sulfur Manipulation (The "Switch")

Purpose: To activate the ring for further substitution or to create a sulfone leaving group.[2]

Scenario 1: Oxidation to Sulfone (

-

Dissolution: Dissolve substrate in DCM (0.1 M).

-

Oxidant: Add m-CPBA (2.2 eq) portion-wise at 0°C.

-

Reaction: Stir at RT for 4 hours.

-

Quench: Quench with saturated

(to destroy peroxides) and -

Result: The product, 2-chloro-3-(methylsulfonyl)isonicotinic acid derivative, is now a "hot" electrophile.[2][3][1]

Scenario 2: Liebeskind-Srogl Cross-Coupling Advanced Technique: This Pd-catalyzed reaction uses a copper cofactor to couple thioethers with boronic acids, effectively replacing the -SMe group with a Carbon substituent.[2][3]

-

Reagents: Substrate (1.0 eq), Boronic Acid (

, 2.0 eq), CuTC (Copper(I) thiophene-2-carboxylate, 1.5 eq), -

Solvent: Degassed THF (0.1 M).

-

Conditions: Heat at 50°C under Argon for 18 hours.

-

Mechanism: The CuTC activates the sulfur for oxidative addition by Palladium. This is one of the few ways to form a C-C bond at the C3 position directly.

Integrated Workflow Diagram

The following diagram illustrates a sequential library generation workflow, moving from the anchor (C4) to the primary electrophile (C2) and finally the latent switch (C3).

Figure 2: Sequential functionalization workflow for high-diversity library generation.

References

-

Structure & Reactivity of 2-Chloronicotinic Acids

-

Nucleophilic Arom

) on Pyridines: -

Liebeskind-Srogl Coupling (Thioether Functionalization)

-

Oxidation of Sulfides to Sulfones

Sources

- 1. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]

- 2. WO2006048172A1 - Process for preparation of isonicotinic acid derivatives - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. jackwestin.com [jackwestin.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Solubility & Stability Optimization for 2-Chloro-3-(methylthio)isonicotinic Acid

Executive Summary

This guide addresses the physicochemical challenges associated with 2-Chloro-3-(methylthio)isonicotinic acid (CAS 100364-83-6). Researchers often encounter precipitation in aqueous media and degradation during storage. This molecule presents a "solubility paradox": it is a lipophilic aromatic compound that possesses a hydrophilic ionizable handle (carboxylic acid).

Successful handling requires a precise understanding of its pH-dependent solubility profile and oxidative sensitivity (due to the methylthio group).[1]

Module 1: The Physicochemical Profile

Before attempting dissolution, you must understand the forces at play.

| Property | Value / Characteristic | Implication for Experimentation |

| Functional Class | Pyridinecarboxylic Acid | Amphoteric potential, but dominated by acidic character due to the electron-withdrawing Chlorine.[1] |

| pKa (Estimated) | ~3.0 – 3.5 | Critical: At pH < 3.0, the molecule is neutral and insoluble. At pH > 5.5, it exists as a soluble carboxylate anion. |

| Lipophilicity | Moderate-High | The 2-Chloro and 3-Methylthio groups increase LogP.[1] Water solubility of the neutral form is negligible (< 1 mg/mL). |

| Reactivity Alert | Thioether (-SMe) & 2-Chloro | S-Oxidation: Sensitive to peroxides/air over time.[1] Hydrolysis: The 2-Cl position is activated; avoid boiling in strong base (pH > 12).[1] |

Module 2: Diagnostic FAQs

Q1: Why does my compound precipitate when I add water to my DMSO stock?

A: You are likely experiencing "solvent shock." The compound is soluble in DMSO because DMSO solvates the hydrophobic aromatic core. When you add water (especially unbuffered water with pH ~5-6), the solvent power drops, and the pH is likely too low to ionize the carboxylic acid.[1] The neutral molecule aggregates and crashes out.

-

Fix: Use a buffered aqueous solution (PBS, pH 7.4) rather than pure water. The buffer ensures the pH stays above the pKa, keeping the molecule ionized and soluble.

Q2: Can I use ethanol for biological assays?

A: Use with caution. While soluble in ethanol, this solvent is volatile and can concentrate your compound during evaporation, leading to crystal formation. Furthermore, ethanol is protic; for long-term storage, dipolar aprotic solvents (DMSO, DMF) are superior for preventing potential esterification or hydrogen-bond mediated aggregation.[1]

Q3: My solution turned yellow/brown over time. Is it still good?

A: Likely not. The color change suggests oxidation of the 3-methylthio group to a sulfoxide (S=O) or sulfone (O=S=O).[1] This is common if the DMSO stock was stored at room temperature or exposed to air.

-

Verification: Run an LC-MS. A mass shift of +16 (Sulfoxide) or +32 (Sulfone) confirms degradation.

Module 3: Advanced Troubleshooting Protocols

Scenario A: Preparing a Neutral Aqueous Solution (pH 7.4) for Assays

Target: Clear solution at 10 mM for in vitro screening.

The Logic: You cannot dissolve the solid directly in neutral water. You must "trick" it into solution using a co-solvent and pH control.

Protocol:

-

Weigh: 10 mg of 2-Chloro-3-(methylthio)isonicotinic acid.

-

Primary Solvation: Dissolve fully in 100 µL of anhydrous DMSO. Vortex until clear.

-

Preparation of Buffer: Prepare 9.9 mL of Phosphate Buffered Saline (PBS), pH 7.4.

-

Dropwise Addition: While vortexing the PBS rapidly, add the DMSO solution dropwise.

-

Note: If a cloud forms, stop. Add 10 µL of 1M NaOH to the suspension to push the equilibrium toward the soluble anion.

-

-

Final Check: Verify pH is 7.4. If acidic, the compound will precipitate.

Scenario B: Large Scale Dissolution for Chemical Synthesis

Target: High concentration (>100 mg/mL) for reaction.

The Logic: Water is the enemy here. Use dipolar aprotic solvents that disrupt the crystal lattice effectively.

Solvent Compatibility Matrix:

-

Excellent: DMSO, DMF, NMP (High solubility, stable).

-

Good: Methanol, Ethanol, Ethyl Acetate (Moderate solubility, heating may be required).

-

Poor: Water, Hexanes, Diethyl Ether (Avoid).

Module 4: Decision Logic & Workflows

Workflow 1: Solvent Selection Logic

Use this decision tree to select the correct solvent system based on your application.

Caption: Decision matrix for selecting solvent systems based on experimental requirements. Blue nodes indicate decision points; Green nodes indicate optimal solutions.

Workflow 2: Degradation & Stability Risks

Understanding how the molecule breaks down is key to interpreting weird data.

Caption: Primary degradation pathways.[1] The sulfide oxidation (top path) is the most common storage issue. The chloride displacement (bottom path) occurs only under harsh basic conditions.[1]

References & Grounding

-

Solubility of Pyridinecarboxylic Acids:

-

Context: General solubility principles for nicotinic/isonicotinic acid derivatives establish the baseline for pH-dependent solubility (Amphoteric nature).[1]

-

Source:

-

-

pKa Considerations for Chlorinated Pyridines:

-

Reactivity of Halopyridines:

-

Context: The activation of the 2-position by the pyridine nitrogen makes it susceptible to nucleophilic attack, a critical stability consideration.[1]

-

Source:

-

-

Synthesis & Handling of Methylthio-isonicotinic derivatives:

Sources

Optimizing temperature for nucleophilic substitution of 2-Chloro-3-(methylthio)isonicotinic acid

This guide serves as a specialized technical support resource for researchers optimizing the nucleophilic aromatic substitution (SNAr) of 2-Chloro-3-(methylthio)isonicotinic acid .

Topic: Temperature Optimization for 2-Chloro-3-(methylthio)isonicotinic acid Role: Senior Application Scientist Status: Active Support

Core Reaction Overview & Mechanistic Logic

The substrate, 2-Chloro-3-(methylthio)isonicotinic acid , presents a unique "push-pull" electronic environment that complicates standard SNAr protocols.

-

The "Pull" (Activating): The pyridine nitrogen (N1) and the carboxylic acid at C4 (electron-withdrawing) activate the C2 position for nucleophilic attack.

-

The "Push" (Deactivating): The 3-methylthio group (-SMe) is the critical variable. Through mesomeric donation (+M effect), the sulfur lone pair increases electron density on the ring, partially counteracting the activation. Furthermore, it provides steric bulk immediately adjacent to the reaction center (C2).

Implication for Temperature: You cannot treat this simply like 2-chloropyridine. The deactivating -SMe group raises the activation energy (

Reaction Pathway Diagram

The following diagram illustrates the kinetic pathway and the competing side reactions driven by thermal variance.

Figure 1: Reaction pathway showing the primary SNAr mechanism and thermally induced failure modes.

Troubleshooting Guide & FAQs

Q1: I am observing <10% conversion at 60°C after 24 hours. Should I increase the temperature?

Diagnosis: Yes. The 3-methylthio group is electronically shielding the 2-chloro position. 60°C is likely insufficient to overcome the activation energy barrier created by the sulfide's electron donation. Solution:

-

Step-Up Protocol: Increase temperature to 80–90°C . This is the "Goldilocks" zone for substituted nicotinic acids.

-

Solvent Switch: If you are using ethanol or THF, switch to a dipolar aprotic solvent like DMSO or NMP . These solvents stabilize the charged Meisenheimer intermediate, effectively lowering the

without requiring dangerous thermal extremes [1].

Q2: My reaction mixture turned black, and LCMS shows a mass corresponding to [M-44]. What happened?

Diagnosis: You have triggered decarboxylation .[1] Isonicotinic acids are prone to losing CO2 at high temperatures, a process catalyzed by the very basic conditions often used in SNAr. Root Cause: Temperature >130°C or prolonged heating in high-boiling solvents (e.g., DMF reflux). Corrective Action:

-

Cap the Temperature: Do not exceed 120°C.

-

Base Selection: Switch from strong hydroxides (KOH/NaOH) to milder carbonates (K2CO3) or organic bases (DIPEA). Strong bases lower the decarboxylation threshold [2].

Q3: I see a new peak with Mass [M-16+16] (Hydrolysis). Is temperature the culprit?

Diagnosis: Indirectly. High temperatures amplify the nucleophilicity of trace water. Even "anhydrous" solvents can contain enough water to compete with your nucleophile at 100°C+. Solution:

-

Dry Your System: Use molecular sieves in your solvent.

-

Concentration Effect: Increase the concentration of your desired nucleophile (amine/alkoxide). SNAr is second-order kinetics; doubling the nucleophile concentration doubles the rate of the desired reaction relative to hydrolysis (assuming water concentration is constant).

Optimized Experimental Protocol

Standardized for reaction with a primary amine (e.g., aniline or alkyl amine).

Reagents

-

Substrate: 2-Chloro-3-(methylthio)isonicotinic acid (1.0 eq)

-

Nucleophile: Primary Amine (2.5 eq)

-

Base: Diisopropylethylamine (DIPEA) (3.0 eq)

-

Solvent: Anhydrous DMSO (0.5 M concentration)

Step-by-Step Procedure

-

Inert Setup: Purge reaction vessel with Nitrogen (N2). Critical: Prevents oxidation of the methylthio group to sulfoxide.

-

Dissolution: Dissolve substrate in DMSO. Add DIPEA, then the amine.

-

Thermal Ramp:

-

Start at 80°C . Stir for 4 hours.

-

Checkpoint: Pull aliquot for HPLC/LCMS.

-

If conversion <50%: Increase to 100°C .

-

If conversion >50%: Maintain 80°C to minimize impurities.

-

-

Workup: Cool to room temperature. Dilute with water and adjust pH to ~4-5 with dilute HCl to precipitate the product (the zwitterionic amino-acid form usually precipitates near its isoelectric point).

Temperature Impact Data Table

Based on kinetic profiles of 2-chloro-3-substituted pyridines [3].

| Temperature | Conversion (4h) | Impurity Profile | Recommendation |

| 25°C | < 5% | None | Too Low |

| 60°C | 15 - 30% | Trace Hydrolysis | Sluggish |

| 90°C | 85 - 95% | < 2% Impurities | Optimal |

| 140°C | 100% | > 15% Decarboxylation | Unsafe |

Decision Logic for Optimization

Use this flow to determine your next experimental move.

Figure 2: Decision tree for real-time reaction monitoring and adjustment.

References

-

RSC Advances : "Nucleophilic aromatic substitution reactions under aqueous, mild conditions." Royal Society of Chemistry, 2016.

-

Journal of Organic Chemistry : "Decarboxylation of Heteroaromatic Acids." ACS Publications.[2] (General mechanism validation for pyridine carboxylic acids).

-

ResearchGate : "Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines."[3]

Sources

Preventing decarboxylation of 2-Chloro-3-(methylthio)isonicotinic acid

Technical Support Center: Stability & Handling of 2-Chloro-3-(methylthio)isonicotinic Acid

User Guide Overview

Molecule: 2-Chloro-3-(methylthio)pyridine-4-carboxylic acid CAS: 103509-24-2 (Generic structure reference) Primary Application: Intermediate for Sulfonylurea Herbicides (e.g., Nicosulfuron). Critical Instability: Thermal Decarboxylation & Sulfur Oxidation.

This guide provides an autonomous technical framework for handling this specific intermediate. Unlike standard benzoic acids, substituted isonicotinic acids possess a "zwitterionic trigger" that catalyzes rapid decarboxylation under specific pH and thermal conditions.

Module 1: The Mechanism of Failure (Why it Decarboxylates)

To prevent product loss, you must understand the enemy. Decarboxylation in pyridine-4-carboxylic acids is not a random thermal event; it is a chemically catalyzed process driven by the protonation of the pyridine nitrogen.

The Hammick Reaction Pathway:

When the pyridine nitrogen is protonated (in acidic media), it becomes a powerful electron sink. This withdraws electron density from the ring, stabilizing the development of a negative charge at the 4-position (the ylide intermediate) as

Key Risk Factors for 2-Chloro-3-(methylthio)isonicotinic Acid:

-

Zwitterion Formation: At pH < 1, the nitrogen is protonated (

), accelerating decarboxylation. -

Thermal Threshold: While the solid may be stable up to ~170°C (melting/decomp), in solution (especially acidic), decarboxylation can occur as low as 60–80°C .

-

The Methylthio Effect: The bulky -SMe group at position 3 forces the carboxylic acid out of planarity, potentially lowering the activation energy for

loss compared to unsubstituted isonicotinic acid.

Caption: The "Danger Zone" is the Zwitterion state (Red). Keep the molecule in the Green or Yellow zones during processing.

Module 2: Synthesis & Safe Workup Protocol

Objective: Hydrolysis of Methyl 2-chloro-3-(methylthio)isonicotinate to the free acid without degradation.

Experimental Parameters Table

| Parameter | Recommended Range | Critical Limit (Do Not Exceed) | Reason |

| Hydrolysis Temp | 20°C – 45°C | > 60°C | Prevents thermal stress on the zwitterion. |

| Base Reagent | LiOH or NaOH (1.1 eq) | Excess strong base | Avoids side reactions with the -Cl or -SMe groups. |

| Acidification pH | pH 3.0 – 4.0 | pH < 1.0 | pH < 1 protonates the Pyridine-N, triggering decarboxylation. |

| Workup Temp | 0°C – 5°C | > 25°C | Kinetic control of the degradation reaction. |

| Drying | Vacuum, 40°C | Oven, > 80°C | Thermal stability of the solid acid is limited. |

Step-by-Step Protocol (Self-Validating)

-

Hydrolysis:

-

Dissolve the ester in THF/Water (3:1).

-

Add LiOH (1.1 equivalents) dropwise at room temperature .

-

Validation point: Monitor by TLC/HPLC. Disappearance of ester should occur within 2-4 hours without heating.

-

-

Phase Separation (Impurity Removal):

-

Once hydrolysis is complete, wash the basic aqueous layer with Ethyl Acetate to remove unreacted ester or non-acidic impurities.

-

Crucial: Keep the product in the aqueous phase (high pH = stable carboxylate salt).

-

-

Controlled Acidification (The Danger Step):

-

Cool the aqueous solution to 0–5°C (Ice bath).

-

Slowly add 1N HCl dropwise.

-

STOP when pH reaches 3.5 – 4.0 .

-

Why? This is near the Isoelectric Point (pI). The molecule is least soluble here and precipitates as the free acid, but the concentration of the dangerous N-protonated species is lower than at pH 1.

-

-

Isolation:

-

Filter the white/off-white solid immediately while cold.

-

Wash with cold water (pH adjusted to 4).

-

Dry under high vacuum at max 40°C.

-

Module 3: Troubleshooting & FAQs

Q1: My yield is significantly lower than expected (e.g., <50%), but the filtrate is clean.

-

Diagnosis: You likely over-acidified (pH < 1) or acidified while too warm.

-

Root Cause: In highly acidic water, the pyridine nitrogen protonates, increasing solubility (product stays in water) AND accelerating decarboxylation (product turns into gas and an oil).

-

Fix: Check the pH of your filtrate. If it is < 2, neutralize back to pH 3.5 to see if more crop precipitates. If not, the product has likely decarboxylated.

Q2: The product turned yellow/brown during drying.

-

Diagnosis: Oxidation of the Methylthio (-SMe) group.

-

Root Cause: The sulfur atom is susceptible to oxidation to sulfoxide (-S(=O)Me) or sulfone (-SO2Me) by atmospheric oxygen, especially if traces of metal ions or light are present.

-

Fix: Dry under nitrogen atmosphere or strict vacuum. Store in amber vials. Ensure no nitric acid or bleach was used in cleaning glassware.

Q3: NMR shows a new singlet peak around 8.3 ppm and loss of the carboxylic acid.

-

Diagnosis: Complete decarboxylation.

-

Explanation: The proton at the 4-position (where the COOH was) typically appears as a doublet or singlet in the aromatic region, distinct from the starting material.

-

Prevention: Review the "Acidification" step.[1] Did the internal temperature spike during HCl addition? Was the batch left stirring in acid overnight?

Q4: Can I use H2SO4 instead of HCl?

-

Recommendation: Avoid it if possible.

-

Reasoning: Concentrated H2SO4 is an oxidizing agent and a dehydrating agent. While dilute H2SO4 is chemically acceptable for pH adjustment, the heat of mixing (exotherm) is higher than HCl, creating local "hot spots" that trigger degradation.

Module 4: Decision Tree for Workup

Use this logic flow to determine the safety of your current batch.

Caption: Follow the green path.[2] Deviation into the red zone (pH < 2) risks product loss.

References

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.

- DuPont de Nemours & Co.Process for the preparation of pyridine sulfonamides (Nicosulfuron intermediates). US Patent 4,544,401 & US Patent 5,068,346. (Provides industrial context for the handling of 2-chloro-3-substituted pyridine acids).

-

Goossen, L. J., et al. "Protodecarboxylation of aromatic carboxylic acids."[3] Journal of Organic Chemistry, 74(7), 2620–2623, 2009.[3] Link (General conditions for decarboxylation of functionalized benzoates/pyridines).

- Katritzky, A. R.Handbook of Heterocyclic Chemistry. 3rd Ed., Elsevier, 2010. (Stability profiles of pyridine carboxylic acids and zwitterion effects).

Sources

Technical Support Center: Recrystallization of 2-Chloro-3-(methylthio)isonicotinic acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the recrystallization of 2-Chloro-3-(methylthio)isonicotinic acid. It is designed to be a practical resource for troubleshooting and optimizing the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for 2-Chloro-3-(methylthio)isonicotinic acid?

A1: The critical first step is to perform solubility tests to identify a suitable solvent.[1] An ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point. This differential solubility is the fundamental principle that drives recrystallization.

Q2: Which solvents are good starting points for the recrystallization of 2-Chloro-3-(methylthio)isonicotinic acid?

A2: Based on the solubility of structurally similar compounds, such as methyl 2-chloro-3-methylisonicotinate and 2,6-dichloro-isonicotinic acid, good initial candidates for solubility testing include:

-

Ethers: Tetrahydrofuran (THF)[2]

-

Alcohols: Methanol, Ethanol, 2-Propanol

-

Ketones: Acetone

-

Aqueous systems: Water (especially with pH adjustment)

Given the acidic nature of the carboxylic acid group, solubility in water is likely to be pH-dependent.

Q3: My compound seems to be soluble in everything or insoluble in everything. What should I do?

A3: This is a common challenge. If a single solvent does not provide the desired solubility profile, a two-solvent recrystallization is the recommended approach.[4] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at its boiling point and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). The solution is then heated to redissolve the precipitate and allowed to cool slowly.

Q4: How much solvent should I use for recrystallization?